molecular formula C12H20N2O3S B096353 Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate CAS No. 16238-43-0

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate

Cat. No. B096353
CAS RN: 16238-43-0
M. Wt: 272.37 g/mol
InChI Key: SHEQKUOGXMANDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a thiazinane derivative that has been synthesized through a multistep process.

Mechanism Of Action

The mechanism of action of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by disrupting the cell membrane of microorganisms. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. It has also been found to exhibit significant anticancer activity against various cancer cell lines.

Advantages And Limitations For Lab Experiments

One of the advantages of using Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate in lab experiments is its broad-spectrum antimicrobial and antifungal activities. It has also been found to exhibit significant anticancer activity, making it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for the research and development of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate. One potential direction is the development of new antimicrobial and antifungal drugs based on this compound. Another potential direction is the development of new anticancer drugs that target specific cancer cell lines. Additionally, the use of this compound as a fluorescent probe for the detection and imaging of metal ions could also be further explored.

Synthesis Methods

The synthesis of Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate involves a multistep process that starts with the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of acetic anhydride. This reaction yields 2-(2-oxo-2-(2-oxo-2-phenylethyl)ethylamino)benzothiazole, which is further reacted with methyl chloroformate to produce Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate.

Scientific Research Applications

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate has been studied extensively for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential as a fluorescent probe for the detection and imaging of metal ions.

properties

CAS RN

16238-43-0

Product Name

Methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate

Molecular Formula

C12H20N2O3S

Molecular Weight

272.37 g/mol

IUPAC Name

methyl 4-oxo-3-propan-2-yl-2-propan-2-ylimino-1,3-thiazinane-6-carboxylate

InChI

InChI=1S/C12H20N2O3S/c1-7(2)13-12-14(8(3)4)10(15)6-9(18-12)11(16)17-5/h7-9H,6H2,1-5H3

InChI Key

SHEQKUOGXMANDG-UHFFFAOYSA-N

SMILES

CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C

Canonical SMILES

CC(C)N=C1N(C(=O)CC(S1)C(=O)OC)C(C)C

synonyms

Tetrahydro-3-isopropyl-2-(isopropylimino)-4-oxo-2H-1,3-thiazine-6-carboxylic acid methyl ester

Origin of Product

United States

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